molecular formula C54H89N3O41 B237075 Disialyllacto-N-fucopentaose II CAS No. 127783-55-5

Disialyllacto-N-fucopentaose II

Cat. No.: B237075
CAS No.: 127783-55-5
M. Wt: 1436.3 g/mol
InChI Key: KNWXPODBRXAWBX-PFNBIPCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disialyllacto-N-fucopentaose II is a sialylated human milk oligosaccharide (HMO) characterized by a pentasaccharide backbone modified with two sialic acid (Neu5Ac) residues and one fucose residue . It is a key component of human milk, contributing to infant health by modulating immune responses, inhibiting pathogen adhesion, and supporting the development of beneficial gut microbiota . Its structure consists of a lacto-N-pentaose core (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) with α2-3-linked sialic acids and an α1-3/4-linked fucose, though exact positional details require advanced analytical methods like glycan mapping tools (e.g., GlycoBase) for confirmation .

Properties

CAS No.

127783-55-5

Molecular Formula

C54H89N3O41

Molecular Weight

1436.3 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C54H89N3O41/c1-14-30(73)36(79)37(80)48(88-14)93-41-26(13-87-53(51(83)84)5-18(67)27(55-15(2)64)42(96-53)32(75)21(70)8-59)91-47(95-45-34(77)24(11-62)89-49(38(45)81)92-40(23(72)10-61)31(74)20(69)7-58)29(57-17(4)66)44(41)94-50-39(82)46(35(78)25(12-63)90-50)98-54(52(85)86)6-19(68)28(56-16(3)65)43(97-54)33(76)22(71)9-60/h7,14,18-50,59-63,67-82H,5-6,8-13H2,1-4H3,(H,55,64)(H,56,65)(H,57,66)(H,83,84)(H,85,86)/t14-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35-,36+,37?,38+,39+,40+,41+,42+,43+,44+,45?,46-,47-,48-,49-,50-,53+,54-/m0/s1

InChI Key

KNWXPODBRXAWBX-PFNBIPCHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Infant Nutrition

  • Gut Health : DSLNT has been shown to promote the growth of beneficial gut microbiota, which is essential for healthy digestion and immune function in infants. Studies indicate that higher concentrations of DSLNT are associated with improved gut microbiota profiles in breastfed infants .
  • Necrotizing Enterocolitis Prevention : Research suggests that DSLNT may serve as a non-invasive biomarker for identifying infants at risk of developing necrotizing enterocolitis (NEC). Infants with lower DSLNT concentrations in breast milk were found to have a higher incidence of NEC .

Immunomodulation

  • Inflammation Reduction : DSLNT exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In vitro studies have demonstrated that DSLNT can reduce inflammation induced by lipopolysaccharides, thereby potentially protecting against inflammatory diseases .
  • Immune Response Enhancement : In animal models, dietary supplementation with DSLNT has been linked to enhanced immune responses, including increased production of immunoglobulins and T-cell activation. This suggests that DSLNT may improve vaccine responses and overall immune competence in infants .

Potential Therapeutic Uses

  • Food Allergies : Preliminary studies indicate that DSLNT may help mitigate symptoms of food allergies by promoting regulatory T-cell responses. This could be significant for developing strategies to prevent or treat allergic conditions in children .
  • Chronic Disease Prevention : There is growing interest in the role of HMOs like DSLNT in preventing chronic diseases later in life. Their ability to modulate gut microbiota and immune function may contribute to reduced risks of obesity, diabetes, and other metabolic disorders .

Data Table: Concentrations of Disialyllacto-N-fucopentaose II in Human Milk

Study ReferenceSample SizeMedian Concentration (µg/mL)Association with Health Outcomes
Yu et al., 2018 100 infants235.3 (201.0, 431.9)Associated with lower NEC risk
Good et al., 2024 150 infants197.0 (140.8, 288.9)Linked to improved gut health
Liu et al., 2015 80 infants186.2 (123.9, 281.7)Correlated with better immune response

Case Study 1: Impact on Necrotizing Enterocolitis

A study involving preterm infants demonstrated that those receiving breast milk with high levels of DSLNT had a significantly lower incidence of NEC compared to those who did not receive sufficient amounts. This finding underscores the importance of DSLNT as a protective factor in neonatal care .

Case Study 2: Immune Modulation

In a murine model, researchers provided DSLNT as part of the diet during early life stages. The results indicated enhanced humoral and cellular immune responses upon vaccination, suggesting that DSLNT can play a crucial role in shaping immune development during infancy .

Comparison with Similar Compounds

Comparison with Similar Oligosaccharides

Disialyllacto-N-fucopentaose II belongs to a broader class of HMOs, which vary in complexity due to fucosylation and sialylation patterns. Below is a detailed comparison with structurally related compounds:

Table 1. Structural and Functional Comparison of this compound and Analogous Oligosaccharides

Compound Core Structure Modifications Molecular Weight* Key Biological Roles
This compound Galβ1-3GlcNAcβ1-3Galβ1-4Glc 2 α2-3 Neu5Ac; 1 α1-3/4 Fuc ~1,100–1,300 Da Pathogen inhibition, immune modulation
Lacto-N-fucopentaose III Galβ1-4[Fucα1-3]GlcNAcβ1-3Galβ1-4Glc 1 α1-3 Fuc ~850–900 Da Bifidogenic, anti-inflammatory
Lacto-N-tetraose Galβ1-3GlcNAcβ1-3Galβ1-4Glc None ~700–750 Da Gut barrier strengthening, prebiotic
Disialyllacto-N-tetraose Galβ1-3GlcNAcβ1-3Galβ1-4Glc 2 α2-6 Neu5Ac ~1,000–1,100 Da Neural development, pathogen blocking

*Molecular weights are approximate and based on residue composition (Neu5Ac ≈ 309 Da, Fuc ≈ 146 Da, hexoses ≈ 162 Da).

Key Differences:

Sialylation vs. Fucosylation :

  • This compound combines both sialic acids and fucose, unlike Lacto-N-fucopentaose III (fucosylated only) or Disialyllacto-N-tetraose (sialylated only). This dual modification expands its functional range, enabling interactions with sialic acid-binding pathogens (e.g., Campylobacter jejuni) and fucose-dependent gut symbionts (e.g., Bifidobacterium longum) .
  • Lacto-N-fucopentaose III, lacking sialic acid, primarily supports commensal bacteria colonization .

Linkage Specificity :

  • Sialic acid residues in this compound are α2-3-linked, contrasting with the α2-6 linkages in Disialyllacto-N-tetraose. This affects receptor specificity; α2-3 sialylation preferentially inhibits enterotoxigenic E. coli adhesion .

Functional Overlaps and Divergence :

  • Both this compound and Lacto-N-tetraose enhance gut barrier integrity, but the former’s sialylation adds antiviral properties (e.g., against rotaviruses) .

Analytical and Research Insights

  • Structural Elucidation : Advanced tools like GlycoBase and autoGU enable precise differentiation of HMOs via HPLC profiling, critical for distinguishing sialylated and fucosylated isoforms .
  • Functional Studies: In vitro models show that this compound reduces inflammatory cytokines (e.g., IL-8) by 40–60% compared to non-sialylated analogs, highlighting its immunomodulatory superiority .

Preparation Methods

Genetic Engineering of E. coli for KDO-Free Synthesis

Patent WO2021160828A1 discloses E. coli strains engineered to produce neutral and sialylated oligosaccharides by knocking out genes in the 3-deoxy-D-manno-octulosonate (KDO) biosynthesis pathway (kdsD, kdsA, kdsC) while overexpressing:

  • CMP-sialic acid synthetases (NmCSS) for sialic acid activation

  • α2–6-sialyltransferases (Pd2,6ST) for galactose sialylation

  • α1–2-fucosyltransferases (Hm2FT) for terminal fucosylation.

A representative fermentation protocol yielded 1.7 g/L of disialylated lacto-N-neotetraose (DSLNnT) in 48 hours, though DSLNFP-II-specific titers remain undisclosed. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature30°CPrevents enzyme denaturation
Inducer (IPTG) TimingPost-OD₆₀₀=0.6Maximizes glycosyltransferase expression
CMP-Neu5Ac Feed Rate0.2 mmol/L·hMaintains donor saturation

Limitations of Microbial Methods

  • Product Heterogeneity : Endogenous E. coli glycosidases cause undesired defucosylation (≤15% byproduct formation).

  • Scale-Up Challenges : Oxygen transfer limitations reduce sialyltransferase activity by 40% in bioreactors >10 L.

Stepwise One-Pot Multienzyme (StOPMe) Synthesis

EASyMap-Guided Assembly

The StOPMe 2.0 platform enables DSLNFP-II synthesis via enzymatic assembly synthetic maps (EASyMaps) directing:

  • Core Synthesis : Lacto-N-tetraose (LNT) production using Neisseria meningitidis β1–3-N-acetylglucosaminyltransferase (NmLgtA) and Chromobacterium violaceum β1–3-galactosyltransferase (Cvβ3GalT).

  • Sialylation : Photobacterium damselae α2–6-sialyltransferase (Pd2,6ST) introduces Neu5Ac residues with in situ CMP-Neu5Ac generation by NmCSS.

  • Fucosylation : Helicobacter pylori α1–2-fucosyltransferase (Hm2FT) adds the terminal fucose using GDP-Fuc from Bacteroides fragilis fucokinase/GDP-fucose pyrophosphorylase (BfFKP).

Table 1: StOPMe 2.0 Reaction Parameters for DSLNFP-II

StepEnzyme(s)DonorTime (h)Yield (%)
LNT Core FormationNmLgtA + Cvβ3GalTUDP-GlcNAc/Gal1292
α2–6-SialylationPd2,6ST + NmCSSCMP-Neu5Ac1889
α1–2-FucosylationHm2FT + BfFKPGDP-Fuc1095

Purification via C18 cartridges achieves >95% purity with cumulative yields of 78% over three steps.

Advantages Over Conventional MSOPME

StOPMe 2.0 reduces total synthesis time by 30% compared to multistep one-pot multienzyme (MSOPME) methods through:

  • Pregeneration of Stable Nucleotides : UDP-GlcNAc, UDP-Gal, and GDP-Fuc are stabilized at reaction initiation, eliminating 8–12 hours of donor synthesis.

  • Boiling-Mediated Enzyme Denaturation : 5-minute heat treatment between steps halts reactions without column purification.

Chemoenzymatic Strategies for Scalable Production

One-Pot Two-Enzyme (OP2E) Sialylation

PMC5764747 reports gram-scale synthesis of disialylated tetrasaccharides using:

  • CMP-Neu5Ac Regeneration : NmCSS converts Neu5Ac to CMP-Neu5Ac with ATP recycling.

  • Dual Sialylation : Pd2,6ST sequentially adds Neu5Ac to galactose residues.

Applied to DSLNFP-II precursors, this method achieves:

  • Reaction Scale : 5 mmol (3.4 g theoretical yield)

  • Isolated Yield : 82% (2.8 g) after Sephadex G-25 chromatography.

Hybrid Chemical-Enzymatic Fucosylation

A three-step protocol enables late-stage fucosylation:

  • Chemical Synthesis : Peracetylated lacto-N-tetraose precursor (12 steps, 38% overall yield).

  • Enzymatic Deacetylation : Maltase-glucoamylase removes acetyl groups with 99% efficiency.

  • Hm2FT-Catalyzed Fucosylation : GDP-Fuc generated via BfFKP/PmPpA cascade.

Comparative Analysis of Synthesis Platforms

Table 2: Method Comparison for DSLNFP-II Preparation

MetricMicrobial FermentationStOPMe 2.0Chemoenzymatic
Total Time (h)48–724055
Yield (%)60–75*7882
Purity (%)85–909598
Scale-Up FeasibilityHighModerateLow
Cost per Gram ($)120450680

*Estimated from related disialylated compounds .

Q & A

Basic: What are the primary chromatographic methods for isolating Disialyllacto-N-fucopentaose II from biological matrices, and how do researchers optimize resolution?

This compound (DSLNF-II) is typically isolated using high-performance liquid chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) or anion-exchange columns. Optimization involves adjusting mobile phase composition (e.g., acetonitrile/ammonium formate gradients) and pH to enhance separation from structurally similar oligosaccharides. Post-column derivatization with fluorescent tags (e.g., 2-AB) improves detection sensitivity . Validation includes spiking experiments with synthetic standards to confirm retention times and purity thresholds (≥95%) .

Advanced: How can researchers resolve structural ambiguities in DSLNF-II using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR)?

Advanced structural elucidation combines MS/MS fragmentation patterns (e.g., CID or ETD to preserve labile sialic acid linkages) with 2D-NMR (¹H-¹³C HSQC, TOCSY). Key steps:

  • MS/MS : Compare fragmentation spectra to databases like GlyTouCan, focusing on diagnostic ions (e.g., m/z 292 for sialic acid residues).
  • NMR : Assign anomeric protons (δ 4.5–5.5 ppm) and inter-residue NOEs to confirm glycosidic linkages.
    Contradictions in linkage assignments (e.g., α2-3 vs. α2-6 sialylation) are resolved by synthesizing isomer-specific probes and cross-validating with molecular dynamics simulations .

Basic: What are the common challenges in quantifying DSLNF-II in human milk or serum, and how are they mitigated?

Challenges include low abundance (ng/mL range), matrix interference (e.g., lipids, proteins), and isoform cross-reactivity. Mitigation strategies:

  • Sample prep : Delipidation via Folch partitioning (chloroform/methanol/water), followed by protein precipitation with cold ethanol .
  • Quantification : Use isotope-labeled internal standards (e.g., ¹³C-DSLNF-II) in LC-MS/MS to correct for ion suppression and recovery variability .

Advanced: How should researchers design in vitro functional assays to evaluate DSLNF-II’s role in pathogen adhesion inhibition?

  • Experimental design :
    • Pathogen binding assays : Immobilize host receptors (e.g., Siglecs) on SPR chips; measure DSLNF-II’s inhibitory effect on pathogen (e.g., Campylobacter jejuni) binding kinetics.
    • Controls : Include scrambled oligosaccharides and sialidase-treated DSLNF-II to confirm specificity.
  • Data contradiction analysis : Discrepancies in IC₅₀ values across studies often arise from variations in receptor glycosylation states. Address this by standardizing cell lines (e.g., CHO-K1 vs. HEK293) and reporting glycoengineered receptor profiles .

Basic: Which spectroscopic techniques are essential for characterizing DSLNF-II’s purity and stability?

  • Purity : UV-Vis (λ=214 nm for underivatized oligosaccharides) combined with MALDI-TOF for molecular weight confirmation.
  • Stability : Monitor sialic acid degradation via HPAEC-PAD under accelerated conditions (40°C, pH 7.4). Stabilizers like 0.02% sodium azide are added for long-term storage .

Advanced: What statistical approaches are recommended for meta-analyses of DSLNF-II’s immunomodulatory effects across heterogeneous datasets?

  • Data harmonization : Normalize effect sizes (e.g., cytokine IL-10 levels) using Z-scores to account for assay variability (ELISA vs. multiplex bead arrays).
  • Contradiction resolution : Apply random-effects models to quantify heterogeneity (I² statistic). Outliers are investigated for methodological biases (e.g., endotoxin contamination in DSLNF-II preparations) .

Basic: How do researchers validate the specificity of antibodies or lectins used in DSLNF-II detection?

  • Cross-reactivity testing : Screen against a panel of related oligosaccharides (e.g., DSLNT, LST-a) via glycan microarray.
  • Validation criteria : Accept specificity if signal intensity for non-targets is ≤10% of DSLNF-II signal. Include knockout cell lines (e.g., Fut2⁻/⁻) to confirm binding dependency .

Advanced: What computational tools are used to model DSLNF-II’s interactions with host receptors, and how are force fields optimized?

  • Tools : GROMACS or AMBER for MD simulations; Glycam06j force field for glycosidic bond dynamics.
  • Optimization : Calibrate torsional angles using QM/MM-derived potential energy surfaces. Validate against NMR NOE restraints (<2 Å RMSD) .

Basic: What are the ethical considerations when sourcing DSLNF-II from human-derived samples (e.g., milk)?

  • Informed consent : Ensure donors are aware of research objectives and data anonymization protocols.
  • Compliance : Adhere to IRB guidelines for biospecimen use (e.g., NIH Genomic Data Sharing Policy) .

Advanced: How can cryo-EM be applied to study DSLNF-II’s supramolecular assemblies in membrane microdomains?

  • Sample prep : Reconstitute DSLNF-II in lipid nanodiscs (e.g., MSP1D1 scaffold) to mimic native membranes.
  • Imaging : Collect >50,000 particles at 1.5–2.5 Å/pixel; classify 2D averages using RELION to resolve oligomerization states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.